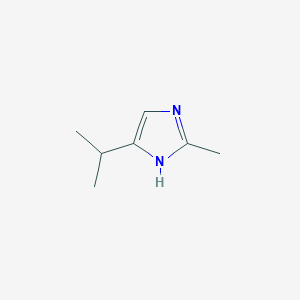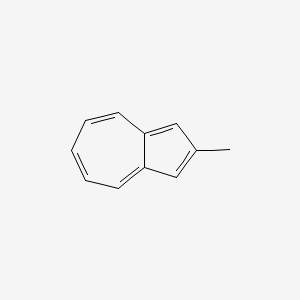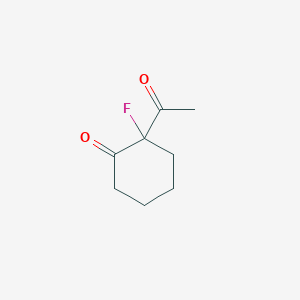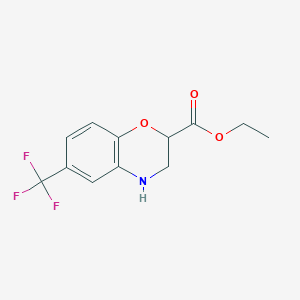
6-(三氟甲基)-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯
描述
Trifluoromethyl-containing compounds are important in various industries, especially in the pharmaceutical and agrochemical sectors . The trifluoromethyl group is often used in the synthesis of active ingredients due to its unique physicochemical properties .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the use of building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is influenced by the unique properties of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity .
Chemical Reactions Analysis
Trifluoromethylation reactions are commonly used to introduce the trifluoromethyl group into organic molecules . These reactions often involve the use of a trifluoromethyl nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the unique properties of the fluorine atom .
科学研究应用
Application in Organic Chemistry: Synthesis of Pyrimidine Derivatives
Scientific Field
Organic Chemistry Application Summary: The compound is utilized in the synthesis of novel trifluoromethyl pyrimidine derivatives, which are explored for their potential bioactivities. Methods and Procedures: The synthesis involves four-step reactions, starting with the key intermediate and aromatic acid, followed by the addition of dimethylaminopyridine (DMAP) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in dichloromethane . Results and Outcomes The derivatives exhibit in vitro antifungal activities against various pathogens at 50 μg/ml and moderate insecticidal activities at 500 μg/ml. They also show anticancer activities against several cancer cell lines at 5 μg/ml, although lower than doxorubicin .
Application in Pharmacology: Development of Trifluoromethyl Group-Containing Drugs
Scientific Field
Pharmacology Application Summary: This compound is part of a broader group of trifluoromethyl group-containing drugs, which have been approved by the FDA for various treatments. Methods and Procedures: The review of these drugs involves detailing the syntheses and uses of these compounds, including the specific conditions and reagents used in the reactions . Results and Outcomes : The trifluoromethyl group has been identified as a significant pharmacophore in FDA-approved drugs over the past 20 years, indicating its importance in drug development .
Application in Medicinal Chemistry: Antifungal and Anticancer Properties
Scientific Field
Medicinal Chemistry Application Summary: The compound’s derivatives are investigated for their antifungal and anticancer properties. Methods and Procedures: The derivatives are synthesized and then subjected to bioassay tests to evaluate their biological activities against fungal pathogens and cancer cell lines . Results and Outcomes : Some compounds show good antifungal activities at specific concentrations and certain anticancer activities, suggesting their potential as therapeutic agents .
Application in Pesticide Development: Insecticidal Activities
Scientific Field
Agricultural Chemistry Application Summary: Derivatives of the compound are evaluated for their potential as new pesticides with insecticidal properties. Methods and Procedures: The synthesized compounds are tested against agricultural pests like Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml . Results and Outcomes : The compounds demonstrate moderate insecticidal activities, which are lower than those of the commercial insecticide chlorantraniliprole .
Application in Bioactive Natural Product Synthesis: Creation of New Pesticides
Scientific Field
Biochemistry Application Summary: The compound is involved in the creation of new pesticides derived from bioactive natural products. Methods and Procedures: The synthesis process includes the use of nitrogen-containing heterocyclic compounds due to their high target specificity and environmental compatibility . Results and Outcomes : The synthesized pesticides show promise in addressing drug resistance and cross-resistance issues in agricultural production .
Application in Chemical Process Innovation: Reaction Condition Screening
Scientific Field
Chemical Engineering Application Summary: The compound is used in the screening of reaction conditions for the N, S-difunctionalization of triazoles. Methods and Procedures: The process involves selecting model reaction partners and screening under various conditions to optimize the reaction . Results and Outcomes : The outcomes of such screenings contribute to the development of efficient chemical processes and the discovery of new reaction pathways .
Each application showcases the versatility of “ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate” in different scientific fields, highlighting its significance in research and development. The detailed descriptions and results provide insight into the compound’s potential and the ongoing efforts to harness its properties for scientific advancement.
Application in Synthetic Chemistry: C–F Bond Activation
Scientific Field
Synthetic Chemistry Application Summary: This compound is used in the activation of C–F bonds in CF3 groups, a key step in synthesizing complex fluorinated compounds. Methods and Procedures: The activation involves anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Results and Outcomes : The successful utilization of these methods has led to the preparation of a variety of complex fluorinated compounds, which are important in organic synthesis .
Application in Photoredox Catalysis: Trifluoromethylation
Scientific Field
Catalysis Application Summary: The compound is involved in radical trifluoromethylation reactions driven by photoredox catalysis, which is significant in pharmaceutical and agrochemical compound synthesis. Methods and Procedures: The process uses photoredox catalysts like ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives, which catalyze single-electron-transfer processes under visible light irradiation . Results and Outcomes : The methodology has been recognized for its efficiency and selectivity in introducing CF3 groups into diverse molecular skeletons, enhancing the medicinal effect of drugs .
Application in Polymer Science: Synthesis of Novel Fluorinated Polymers
Scientific Field
Polymer Science Application Summary The compound serves as a monomer in the polymerization process to create novel fluorinated polymers with potential applications in various industries. Methods and Procedures The polymerization is initiated with azobisisobutyronitrile (AIBN) at 60 °C to form a soft gel. The monomer is prepared by condensation of acryloyl chloride with a tetrafluoro(trifluoromethyl)-λ6-sulfanylethanol . Results and Outcomes : The resulting fluorinated ester polymer exhibits desirable properties such as thermal stability, making it suitable for industrial applications .
未来方向
属性
IUPAC Name |
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5,10,16H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNTYNJFMUATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471838 | |
| Record name | AG-G-61721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
CAS RN |
68281-49-2 | |
| Record name | AG-G-61721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

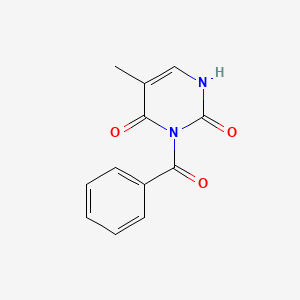
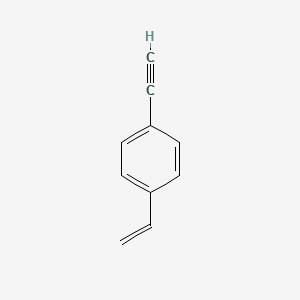
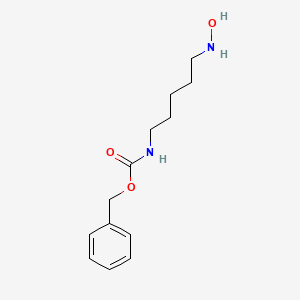
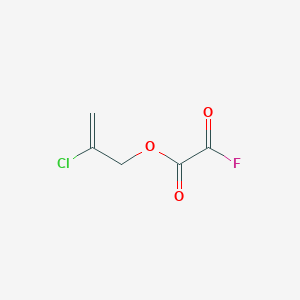
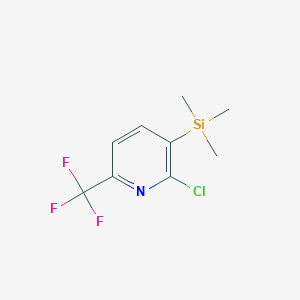
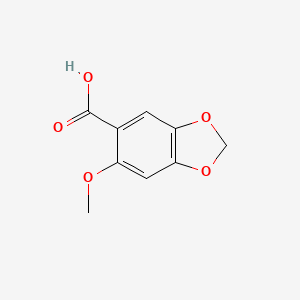
![2-[(Trimethylsilyl)methyl]-3-iodopropene](/img/structure/B1625022.png)
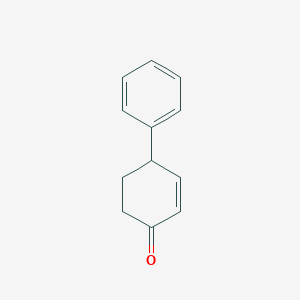
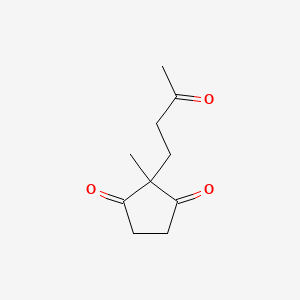
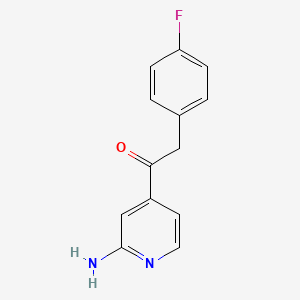
![(1R,2S,3R,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1625030.png)
